molecular formula C11H17NO4 B106639 (1R,2S)-1-tert-Butoxycarbonylamino-2-vinylcyclopropanecarboxylic acid CAS No. 159622-10-3

(1R,2S)-1-tert-Butoxycarbonylamino-2-vinylcyclopropanecarboxylic acid

Numéro de catalogue B106639
Numéro CAS: 159622-10-3
Poids moléculaire: 227.26 g/mol
Clé InChI: RFAQWADNTLIWMG-RDDDGLTNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound "(1R,2S)-1-tert-Butoxycarbonylamino-2-vinylcyclopropanecarboxylic acid" is a chiral molecule of significant pharmaceutical interest due to its potential use in the synthesis of various therapeutic agents. The asymmetric synthesis of related compounds has been explored in several studies, highlighting the importance of stereochemistry in the development of new drugs .

Synthesis Analysis

The asymmetric synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid, a closely related compound, has been achieved through a sequence of reactions starting with a nickel(II) complex derived from (R)-N-(benzyl)proline. This process involves PTC alkylation (SN2), followed by homogeneous SN2' cyclization and subsequent disassembly of the resultant Ni(II) complex . Another study describes the enantioselective synthesis of a similar compound, (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid ethyl ester, using asymmetric phase-transfer catalyzed cyclopropanation, which is a key intermediate in the preparation of hepatitis C virus inhibitors .

Molecular Structure Analysis

The molecular structure of a derivative of 1-aminocyclopropanecarboxylic acid, which shares structural features with the compound of interest, has been determined by X-ray analysis. This derivative exhibits the Z-configuration of the cyclopropane ring and a trans conformation of the peptide bond. The crystal structure is significantly influenced by intermolecular hydrogen bonds, which form dimers and infinite chains, as well as by the presence of hydrophobic channels between tert-butyl groups .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related cyclopropane-containing compounds often rely on the stereoselectivity of key steps, such as cyclopropanation or iodolactamization. For instance, the stereoselectivity of the cyclopropanation step in the synthesis of (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid was controlled by the functional group at C-α . Similarly, an iodolactamization step was crucial in the enantioselective synthesis of a potent CCR2 antagonist intermediate .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of "(1R,2S)-1-tert-Butoxycarbonylamino-2-vinylcyclopropanecarboxylic acid" are not directly reported in the provided papers, the properties of structurally similar compounds can offer some insights. For example, the crystal and molecular structure analysis of related compounds provides information on their conformational stability and the influence of intermolecular interactions on their solid-state properties . Additionally, the synthesis of chiral cyclic amino acid esters, such as (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, and their characterization using spectroscopic and crystallographic methods, can shed light on the physical properties of similar chiral compounds .

Applications De Recherche Scientifique

Synthesis Methodologies

  • Hofmann Rearrangement : A method using trichloroisocyanuric acid (TCCA) mediated Hofmann rearrangement was developed for synthesizing methyl-1-(tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylate, demonstrating tolerance to various functional groups (Crane, Nichols, Sammakia, & Stengel, 2011).

  • Asymmetric Synthesis : A new process for the asymmetric synthesis of this compound, which holds high pharmaceutical importance, has been described, involving a sequence of reactions including PTC alkylation and SN2′ cyclization (Kawashima et al., 2015).

  • Tailor-Made Amino Acids in Pharmaceuticals : This compound is a key unit in new generation hepatitis C virus (HCV) NS3/4A protease inhibitors. Over a dozen drugs under development utilize its properties, highlighting the demand for asymmetric synthesis of this compound (Sato et al., 2016).

Applications in Drug Synthesis

  • CCR2 Antagonists Synthesis : It is an essential intermediate for potent CCR2 antagonists. Key steps include iodolactamization and a single-pot transformation for increased efficiency (Campbell et al., 2009).

  • Preparation of Hepatitis C Virus Inhibitors : This compound, particularly its ethyl ester variant, is crucial in the preparation of many hepatitis C virus inhibitors. The study describes a concise asymmetric synthesis method for this purpose (Belyk et al., 2010).

  • Key Building Block in Hepatitis C Drug Synthesis : It serves as a key building block in the synthesis of potent inhibitors of the hepatitis C virus NS3 protease, with scalable processes delivering derivatives of this unusual amino acid in high enantiomeric excess (Beaulieu et al., 2005).

Chemical and Structural Analysis

  • Crystal and Molecular Structure Analysis : The crystal structure of a derivative of this compound was determined, revealing insights into its molecular conformation and potential influences in its applications (Cetina et al., 2003).

Propriétés

IUPAC Name

(1R,2S)-2-ethenyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-5-7-6-11(7,8(13)14)12-9(15)16-10(2,3)4/h5,7H,1,6H2,2-4H3,(H,12,15)(H,13,14)/t7-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFAQWADNTLIWMG-RDDDGLTNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1C=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@]1(C[C@H]1C=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60438941
Record name (1R,2S)-1-[(tert-Butoxycarbonyl)amino]-2-ethenylcyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2S)-1-tert-Butoxycarbonylamino-2-vinylcyclopropanecarboxylic acid

CAS RN

159622-10-3
Record name (1R,2S)-1-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-ethenylcyclopropanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159622-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,2S)-1-[(tert-Butoxycarbonyl)amino]-2-ethenylcyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2S)-1-tert-Butoxycarbonylamino-2-vinylcyclopropanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
(1R,2S)-1-tert-Butoxycarbonylamino-2-vinylcyclopropanecarboxylic acid
Reactant of Route 3
Reactant of Route 3
(1R,2S)-1-tert-Butoxycarbonylamino-2-vinylcyclopropanecarboxylic acid
Reactant of Route 4
Reactant of Route 4
(1R,2S)-1-tert-Butoxycarbonylamino-2-vinylcyclopropanecarboxylic acid
Reactant of Route 5
Reactant of Route 5
(1R,2S)-1-tert-Butoxycarbonylamino-2-vinylcyclopropanecarboxylic acid
Reactant of Route 6
(1R,2S)-1-tert-Butoxycarbonylamino-2-vinylcyclopropanecarboxylic acid

Citations

For This Compound
2
Citations
PL Beaulieu, J Gillard, MD Bailey… - The Journal of …, 2005 - ACS Publications
(1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic acid (vinyl-ACCA) is a key building block in the synthesis of potent inhibitors of the hepatitis C virus NS3 protease such as BILN 2061, …
Number of citations: 109 pubs.acs.org
R Rönn, T Gossas, YA Sabnis, H Daoud… - Bioorganic & medicinal …, 2007 - Elsevier
There is an urgent need for more efficient therapies for people infected with hepatitis C virus (HCV). HCV NS3 protease inhibitors have shown proof-of-concept in clinical trials, which …
Number of citations: 57 www.sciencedirect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.